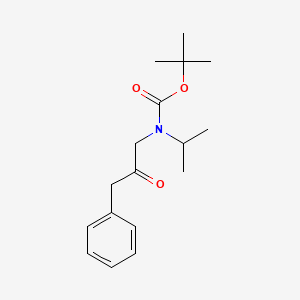
tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Méthodes De Préparation
The synthesis of tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-3-phenylpropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate can be compared with similar compounds such as:
tert-Butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate: This compound has a similar structure but with a methyl group instead of a propan-2-yl group.
tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate: This compound lacks the propan-2-yl group, making it structurally simpler.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H25NO3/c1-13(2)18(16(20)21-17(3,4)5)12-15(19)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |
Clé InChI |
MZEYSHZJALEJOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC(=O)CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)



![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

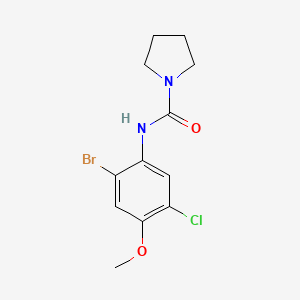
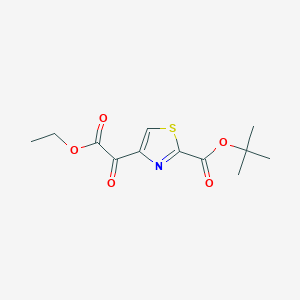
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
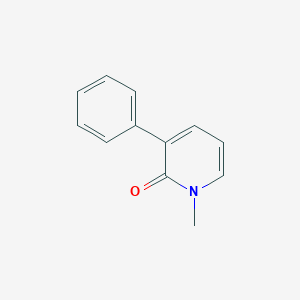
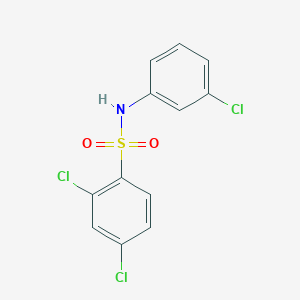

![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)

